molecular formula C15H14O3 B1652877 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid CAS No. 16206-42-1

2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid

Cat. No.: B1652877
CAS No.: 16206-42-1
M. Wt: 242.27 g/mol
InChI Key: YTQSBIFDAFVJOC-UHFFFAOYSA-N
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Description

2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid is an organic compound that features a naphthalene ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid typically involves the reaction of naphthalene derivatives with butanoic acid precursors under controlled conditions. One common method includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by further functionalization to introduce the methyl and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and solvent selection to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(phenyl)-4-oxobutanoic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.

    4-(Naphthalen-2-yl)-4-oxobutanoic acid: Lacks the methyl group, affecting its reactivity and properties.

    2-Methyl-4-(naphthalen-1-yl)-4-oxobutanoic acid: Isomer with the naphthalene ring attached at a different position.

Uniqueness

2-Methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The presence of the naphthalene ring provides additional stability and potential for aromatic interactions, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-methyl-4-naphthalen-2-yl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10(15(17)18)8-14(16)13-7-6-11-4-2-3-5-12(11)9-13/h2-7,9-10H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQSBIFDAFVJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303610
Record name 2-methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16206-42-1
Record name NSC159331
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-4-(naphthalen-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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